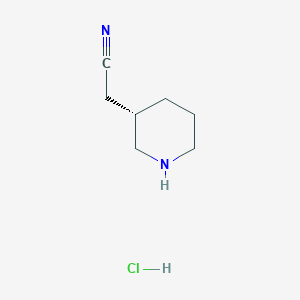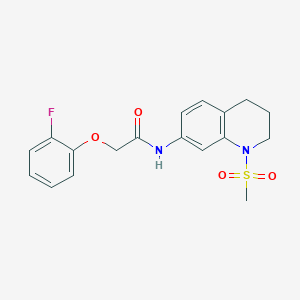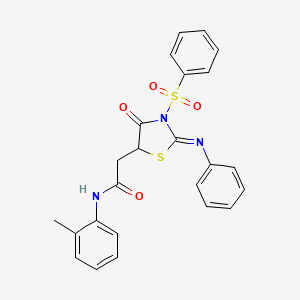
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the pyrrolidine class of compounds. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves the inhibition of DPP-IV enzyme activity. DPP-IV is responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-IV activity, ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide increases the levels of incretin hormones, which in turn leads to increased insulin secretion and improved glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide has a significant impact on glucose metabolism. It has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to reduce blood glucose levels in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is its potency as a DPP-IV inhibitor. It has been found to be more potent than other DPP-IV inhibitors currently available in the market. However, its high potency also makes it difficult to study in vivo, as it requires careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide. One area of interest is its potential applications in the treatment of type 2 diabetes. Further studies are needed to determine its efficacy and safety in human subjects. Another potential direction is its use as a tool compound for studying the role of DPP-IV in glucose metabolism. Finally, there is a need for further studies to determine the optimal dosing and administration of ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide for in vivo studies.
Synthesemethoden
The synthesis of ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves the reaction of (S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid with benzylamine and cyanomethyl chloride. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This makes it a potential candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
(3S,4S)-1-benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c16-15(17,18)13-10-21(8-11-4-2-1-3-5-11)9-12(13)14(22)20-7-6-19/h1-5,12-13H,7-10H2,(H,20,22)/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWFWKXCKWFMPB-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Nitrophenyl)methyl]pyrrolidine](/img/structure/B2382971.png)


![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2382976.png)
![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)

![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)

![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)

![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)